

An In-Depth Technical Guide to the Physicochemical Properties of Aspidospermidine

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Compound of Interest

Compound Name: **Aspidospermidine**

Cat. No.: **B1197254**

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Introduction

Aspidospermidine is a core pentacyclic indole alkaloid that forms the structural backbone of a wide array of over 250 biologically active *Aspidosperma* alkaloids.^{[1][2][3]} Its complex and rigid framework has made it a significant target in total synthesis, serving as a platform for the development of novel synthetic methodologies.^{[1][2][3]} A thorough understanding of the physicochemical properties of **aspidospermidine** is fundamental for its isolation, purification, and characterization, and is crucial for the development of its derivatives as potential therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **aspidospermidine**, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Structure

Aspidospermidine possesses a complex pentacyclic ring system containing two nitrogen atoms. Its chemical structure is provided below:

Chemical Structure of **Aspidospermidine**

Caption: 2D Chemical Structure of **Aspidospermidine**.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **aspidospermidine**.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₆ N ₂	[2] [4]
Molecular Weight	282.43 g/mol	[2] [4]
Melting Point	117-119 °C	[5]
Boiling Point	Not experimentally determined.	-
pKa (predicted)	Basic pKa: 9.8 ± 0.4 (most basic nitrogen)	ACD/Labs Percepta Platform (Predicted)
Aqueous Solubility	34.05 mg/L at 25 °C (estimated)	[6]
LogP (predicted)	3.8	ACD/Labs Percepta Platform (Predicted)

Solubility Profile

While quantitative solubility data in various organic solvents is not readily available in the literature, a qualitative assessment can be made based on the structure of **aspidospermidine**. As a moderately large alkaloid with a significant hydrocarbon framework, it is expected to be sparingly soluble in water, which is consistent with the estimated value.[\[6\]](#) Due to the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its

significant nonpolar surface area suggests it will also be soluble in less polar solvents like chloroform.

Solvent	Expected Solubility
Water	Sparingly soluble
Methanol	Soluble
Ethanol	Soluble
Chloroform	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Hexane	Sparingly soluble

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **aspidospermidine**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table of ¹H NMR Data for **Aspidospermidine** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.51	d	7.6	Aromatic H
7.36	d	7.3	Aromatic H
7.31	m	-	Aromatic H
7.14	t	7.4	Aromatic H
3.20	m	-	2H
3.13	m	-	1H
2.78	m	-	1H
2.63	m	-	1H
2.48	m	-	1H
2.40	s	-	1H
2.23	m	-	2H
1.88	m	-	1H
1.63	m	-	3H
1.51	m	-	1H
1.01	m	-	1H
0.72	m	-	2H
0.58	t	7.6	3H

Table of ^{13}C NMR Data for **Aspidospermidine** (100 MHz, CDCl_3)

Chemical Shift (δ) ppm

192.3

154.4

146.8

127.9

125.8

121.6

120.4

79.3

61.3

54.2

52.3

36.1

35.7

33.4

29.3

27.8

23.5

22.1

7.6

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table of IR Absorption Data for **Aspidospermidine**

Wavenumber (cm ⁻¹)	Description of Vibration
2945	C-H stretch (aliphatic)
2771	C-H stretch (aliphatic)
1575	C=C stretch (aromatic)
1451	C-H bend (aliphatic)
1322	C-N stretch
1251	C-N stretch
1190	C-H in-plane bend (aromatic)
1123	C-O/C-N stretch region
1013	C-O/C-N stretch region
771	C-H out-of-plane bend (aromatic)
749	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

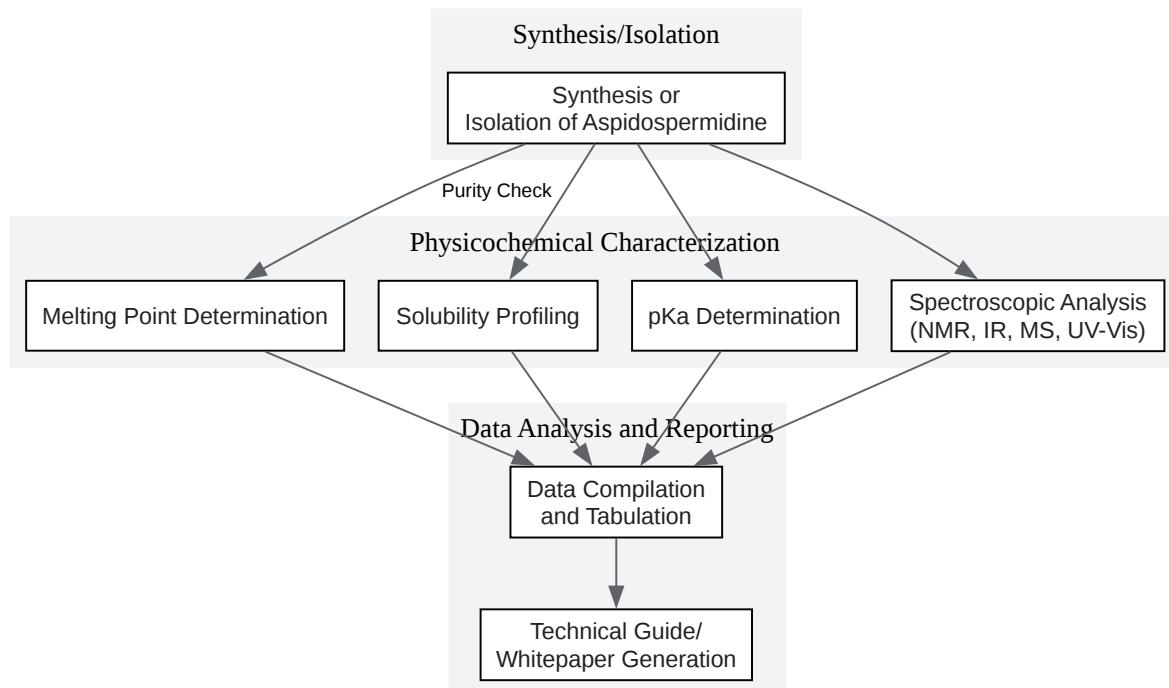
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table of Mass Spectrometry Data for **Aspidospermidine**

m/z Ratio	Relative Intensity	Proposed Fragment
282	16%	[M] ⁺
281	8%	[M-H] ⁺
254	17%	[M-C ₂ H ₄] ⁺
152	7%	-
144	7%	-
130	11%	-
125	11%	-
124	100%	Base Peak

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **aspidospermidine**.



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Caption: Workflow for Physicochemical Characterization.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of **aspidospermidine** as an indicator of purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **aspidospermidine** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.

- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-1 °C).

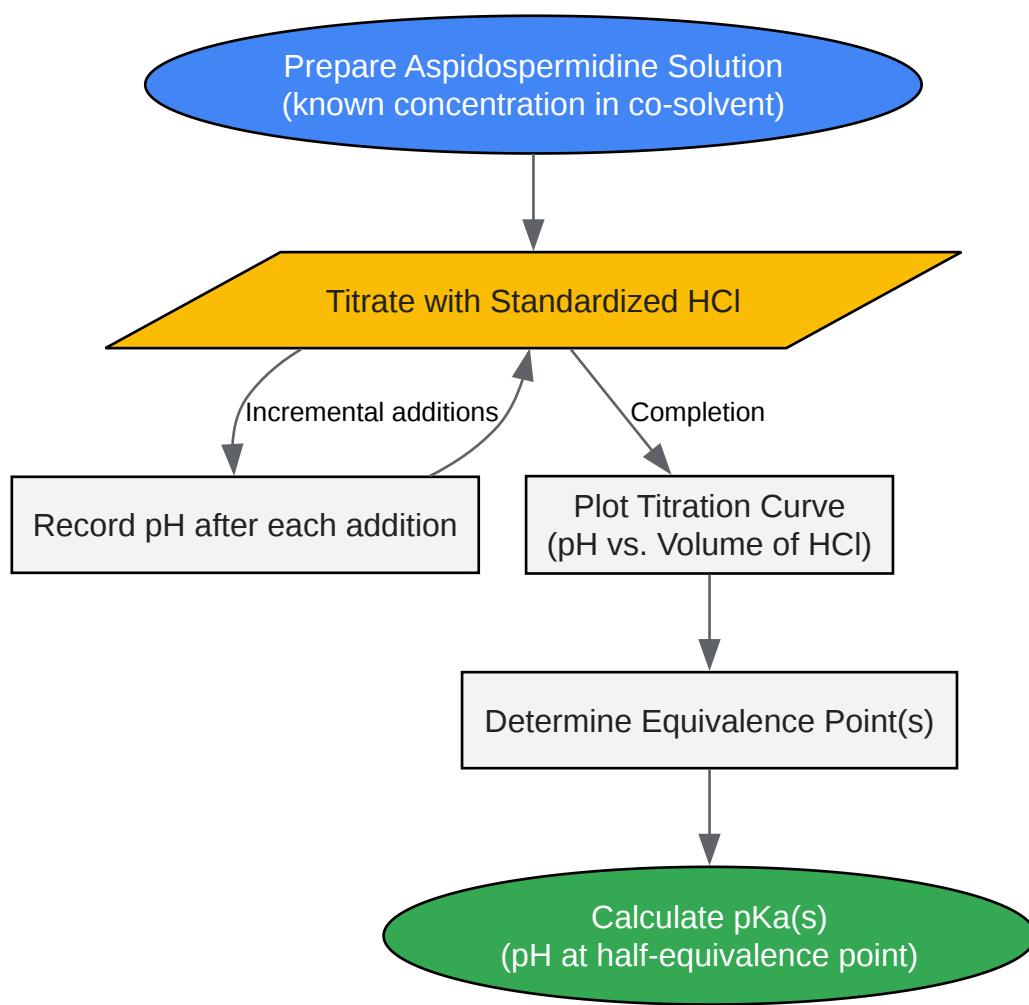
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen centers in **aspidospermidine**.

Methodology:

- Sample Preparation: A standard solution of **aspidospermidine** (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., 0.1 M KCl).
- Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator or a burette.
- Procedure:
 - The **aspidospermidine** solution is placed in a thermostatted vessel and stirred continuously.
 - The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

- The pH of the solution is recorded after each incremental addition of the titrant, allowing the reading to stabilize.
- The titration is continued past the equivalence point.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For polybasic compounds, multiple inflection points may be observed, corresponding to the pKa values of the different ionizable groups.



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Caption: Workflow for pKa Determination.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of **aspidospermidine** in various solvents.

Methodology:

- Sample Preparation: An excess amount of solid **aspidospermidine** is added to a known volume of the desired solvent (e.g., water, methanol, ethanol, chloroform, DMSO) in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged or filtered to obtain a clear, saturated solution.
- Analysis: A known aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of **aspidospermidine** in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Spectroscopic Analysis

Objective: To obtain the UV-Vis, IR, NMR, and Mass Spectra for structural confirmation and identification.

a. UV-Vis Spectroscopy

- Procedure: A dilute solution of **aspidospermidine** in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a dual-beam spectrophotometer. The wavelengths of maximum absorbance (λ_{max}) are reported.

b. Infrared (IR) Spectroscopy

- Procedure (KBr Pellet): A small amount of **aspidospermidine** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is

recorded using an FTIR spectrometer.

- Procedure (Thin Film): A solution of **aspidospermidine** in a volatile solvent (e.g., chloroform) is cast onto a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the IR spectrum of the thin film is recorded.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Procedure: A sample of **aspidospermidine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may also be performed to aid in complete signal assignment.

d. Mass Spectrometry (MS)

- Procedure: A dilute solution of **aspidospermidine** is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., LC-MS or GC-MS). The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of **aspidospermidine**. The tabulated data and detailed experimental protocols offer a practical framework for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A comprehensive understanding of these properties is a prerequisite for the rational design and development of novel therapeutic agents based on the **aspidospermidine** scaffold.

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